molecular formula C12H28O2Si B3367929 Di-tert-butyl(diethoxy)silane CAS No. 201334-78-3

Di-tert-butyl(diethoxy)silane

Cat. No. B3367929
CAS RN: 201334-78-3
M. Wt: 232.43 g/mol
InChI Key: GWCASPKBFBALDG-UHFFFAOYSA-N
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Description

Di-tert-butyl(diethoxy)silane is a chemical compound with the molecular formula C12H28O4Si . It has an average mass of 264.434 Da and a monoisotopic mass of 264.175690 Da .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves reactions with other organosilicon reagents . For instance, di-tert-butylsilane can be used as a reagent to synthesize 1,1-di-tert-butyl-N-phenylsilanamine by dehydrogenative coupling with aniline in the presence of a supported gold catalyst . Another synthesis method involves the dehydrocoupling of benzyl alcohol using NaOH as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom bonded to two tert-butyl groups and two ethoxy groups . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Safety and Hazards

Di-tert-butyl(diethoxy)silane is likely to be a flammable liquid and vapor, similar to related compounds like di-tert-butylsilane . It may cause skin and eye irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

ditert-butyl(diethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O2Si/c1-9-13-15(14-10-2,11(3,4)5)12(6,7)8/h9-10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCASPKBFBALDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C(C)(C)C)(C(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619573
Record name Di-tert-butyl(diethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201334-78-3
Record name Di-tert-butyl(diethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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